molecular formula C12H12O5 B14590468 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid CAS No. 61479-44-5

3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid

Cat. No.: B14590468
CAS No.: 61479-44-5
M. Wt: 236.22 g/mol
InChI Key: NNFIJPRRDZZORF-UHFFFAOYSA-N
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Description

3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxycoumarin and 3-chloropropanoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Procedure: The 4-hydroxycoumarin is reacted with 3-chloropropanoic acid under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase and lipoxygenase, as well as signaling pathways like the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A precursor in the synthesis of 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid.

    Flavonoids: A broad class of compounds with similar structural features and biological activities.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

61479-44-5

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

3-[(4-oxo-2,3-dihydrochromen-6-yl)oxy]propanoic acid

InChI

InChI=1S/C12H12O5/c13-10-3-5-17-11-2-1-8(7-9(10)11)16-6-4-12(14)15/h1-2,7H,3-6H2,(H,14,15)

InChI Key

NNFIJPRRDZZORF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)OCCC(=O)O

Origin of Product

United States

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